molecular formula C13H16O2 B14266572 (2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one CAS No. 174173-20-7

(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one

Cat. No.: B14266572
CAS No.: 174173-20-7
M. Wt: 204.26 g/mol
InChI Key: YQBZNNFVXOBDSJ-AAEUAGOBSA-N
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Description

(2R)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one is a chiral compound with a cyclohexanone core structure It features a hydroxyl group and a phenyl group attached to the second carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with cyclohexanone to form the corresponding alcohol.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

(2R)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions and chiral recognition.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(S)-hydroxy(phenyl)methyl]cyclohexan-1-one: The enantiomer of the compound with similar chemical properties but different biological activity.

    Cyclohexanone: The parent compound without the hydroxyl and phenyl groups.

    Phenylcyclohexanol: A related compound with a hydroxyl group attached to the cyclohexane ring.

Uniqueness

(2R)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

174173-20-7

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11,13,15H,4-5,8-9H2/t11-,13-/m0/s1

InChI Key

YQBZNNFVXOBDSJ-AAEUAGOBSA-N

Isomeric SMILES

C1CCC(=O)[C@H](C1)[C@H](C2=CC=CC=C2)O

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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